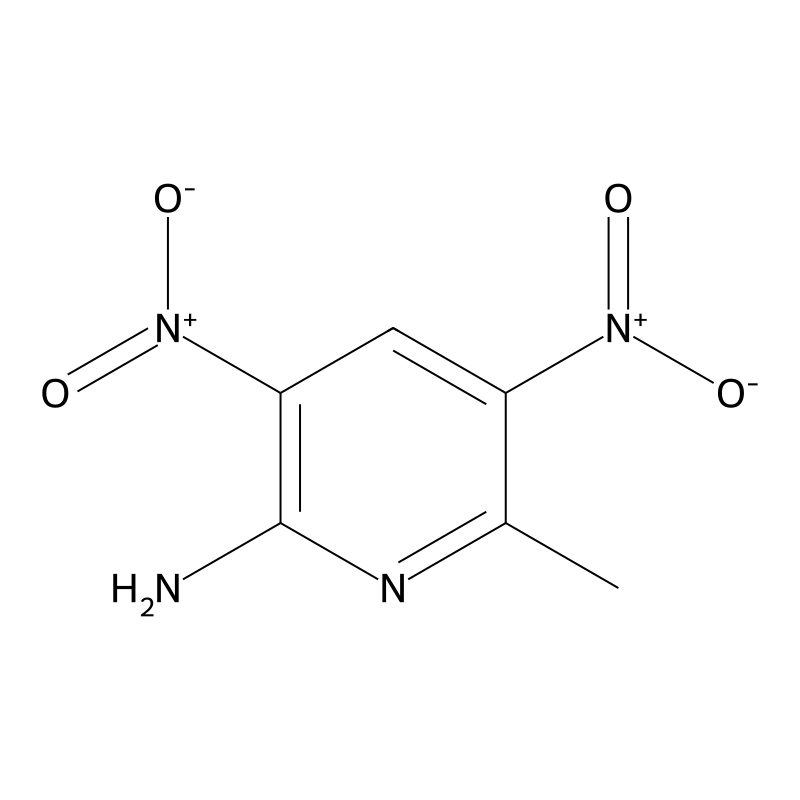6-Methyl-3,5-dinitropyridin-2-amine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Application in Organic Chemistry
Field: Organic Chemistry
Summary: 6-Methyl-3,5-dinitropyridin-2-amine is used in the dearomative (3+2) cycloaddition of 2-substituted 3,5-dinitropyridines and N-methyl azomethine ylide.
Methods: The 1,3-dipolar cycloaddition of various 2-substituted 3,5-dinitropyridines and unstabilized N-methyl azomethine ylide has been studied.
Application in Biothiol Detection
Field: Biochemistry
Results: The probe shows a satisfactory response time of 30 minutes with low detection limits (Cys0.32 μM; Hcy0.88 μM; GSH0.46 μM).
Application in Electronics and Materials Science
Application in Platelet Inhibition
Field: Biomedical Science
Application in Synthesis of Nitropyrimidinones
Application in NMR, HPLC, LC-MS, UPLC
6-Methyl-3,5-dinitropyridin-2-amine is an organic compound classified as a nitroaromatic compound. It features a pyridine ring with two nitro groups at the 3 and 5 positions and an amino group at the 2 position, along with a methyl group at the 6 position. This structure contributes to its unique chemical properties and potential applications in various fields, including pharmaceuticals and materials science.
There is no scientific literature available on the mechanism of action of 6-Methyl-3,5-dinitropyridin-2-amine.
- Nitroaromatics can be explosive under certain conditions, particularly when heated or subjected to shock.
- They may be toxic and can cause irritation to skin, eyes, and respiratory system.
- Nucleophilic Substitution: The amino group can act as a nucleophile, allowing for substitution reactions with electrophiles.
- Electrophilic Aromatic Substitution: The presence of nitro groups makes the aromatic ring more reactive towards electrophiles, facilitating further substitutions.
- Cycloaddition Reactions: This compound can undergo cycloaddition reactions with azomethine ylides, leading to the formation of fused heterocyclic systems .
Synthesis of 6-Methyl-3,5-dinitropyridin-2-amine can be achieved through several methods:
- Nitration: Starting from 6-Methylpyridin-2-amine, nitration can be performed using a mixture of nitric and sulfuric acids to introduce nitro groups at the desired positions.
- Reduction Reactions: Nitro groups can be selectively reduced to amines or other functional groups depending on the reagents used.
- Functionalization of Pyridine Derivatives: Various starting materials like chloro or bromo derivatives can be transformed into the target compound through nucleophilic substitution reactions .
6-Methyl-3,5-dinitropyridin-2-amine has potential applications in:
- Pharmaceuticals: As an intermediate in the synthesis of biologically active compounds.
- Materials Science: In the development of energetic materials due to its high nitrogen content and explosive properties.
- Agricultural Chemicals: As a precursor for agrochemicals that may exhibit herbicidal or insecticidal properties.
Interaction studies involving 6-Methyl-3,5-dinitropyridin-2-amine focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential pathways in biological systems and its environmental impact. Kinetic studies are also crucial to understanding how this compound behaves under different conditions, which can inform safety assessments and regulatory decisions .
Several compounds share structural similarities with 6-Methyl-3,5-dinitropyridin-2-amine. Here are some notable examples:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 6-Chloro-3,5-dinitropyridin-2-amine | 27048-04-0 | 0.92 | Chlorine substituent enhances electrophilicity |
| 6-Chloro-N-methyl-3-nitropyridin-2-amine | 33742-70-0 | 0.87 | Methyl group alters solubility and reactivity |
| N-Methyl-3-nitropyridin-2-amine | 4093-88-3 | 0.87 | Lacks additional nitro groups affecting activity |
| 6-Chloro-4-methyl-3-nitropyridin-2-amine | 863878-22-2 | 0.83 | Different substitution pattern affects properties |
| 5-Bromo-6-chloro-3-nitropyridin-2-amine | 1335057-22-1 | 0.79 | Bromine introduces different electronic effects |
The uniqueness of 6-Methyl-3,5-dinitropyridin-2-amine lies in its specific arrangement of functional groups that influence its reactivity and potential applications compared to these similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








